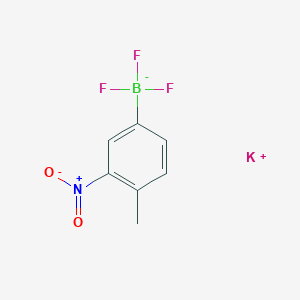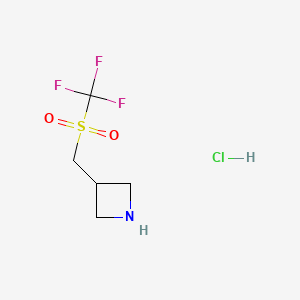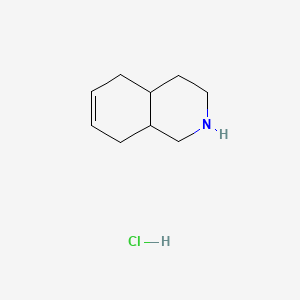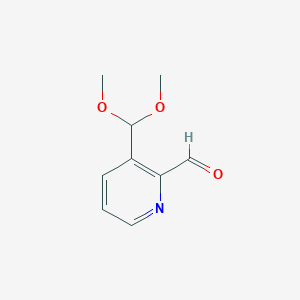![molecular formula C12H20N2O3Si B13463992 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nitroaniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline typically involves the protection of the hydroxyl group of 5-nitroaniline with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for silyl ether cleavage.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-5-aminoaniline.
Substitution: Formation of 5-nitroaniline upon silyl ether cleavage.
Applications De Recherche Scientifique
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Potential use in the synthesis of biologically active molecules and probes.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline primarily involves the reactivity of its functional groups. The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl moiety, preventing unwanted reactions during synthetic processes. The nitro group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Another compound featuring a TBDMS group, used in synthetic glycobiology.
2-[(Tert-butyldimethylsilyl)oxy]ethanol: Used in organic synthesis as a protecting group for hydroxyl groups.
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is unique due to the presence of both a nitro group and a TBDMS-protected hydroxyl group. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable intermediate in the preparation of multifunctional molecules.
Propriétés
Formule moléculaire |
C12H20N2O3Si |
|---|---|
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-5-nitroaniline |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-11-7-6-9(14(15)16)8-10(11)13/h6-8H,13H2,1-5H3 |
Clé InChI |
OZXORDSVCBTVRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)





![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)




